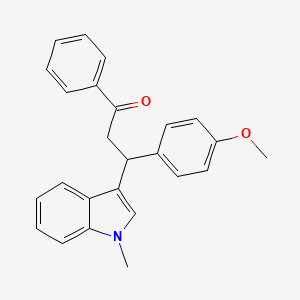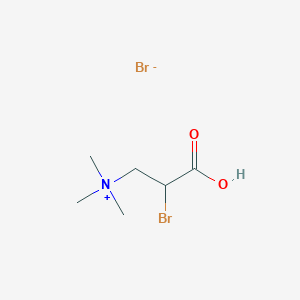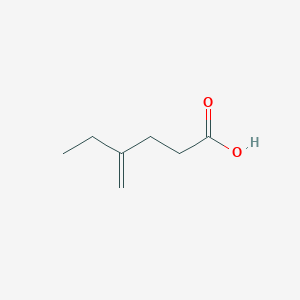![molecular formula C17H26O3 B14728223 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane CAS No. 6288-82-0](/img/structure/B14728223.png)
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring, a phenoxy group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the methylphenoxy group This is followed by the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization and alkylation steps. Purification of the final product is typically achieved through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with active sites on enzymes, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where these properties are desired.
Properties
CAS No. |
6288-82-0 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C17H26O3/c1-4-5-8-11-17(3)19-13-15(20-17)12-18-16-10-7-6-9-14(16)2/h6-7,9-10,15H,4-5,8,11-13H2,1-3H3 |
InChI Key |
ZTZQHPBVESZMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)COC2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


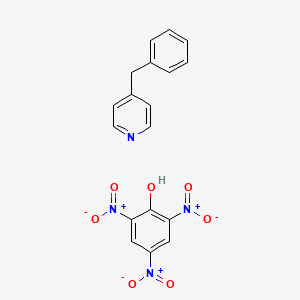
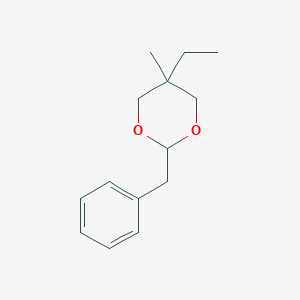

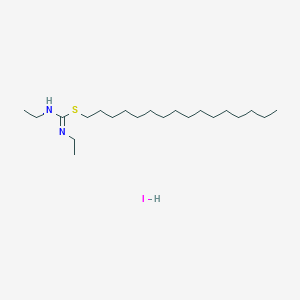
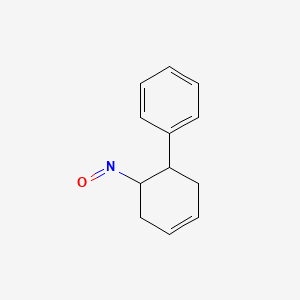

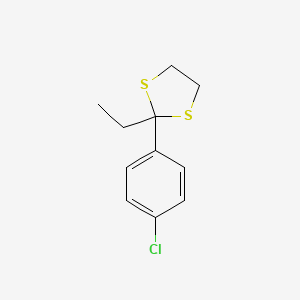
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
